molecular formula C18H21N3O B2539737 N-(1-Cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide CAS No. 2133695-98-2

N-(1-Cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B2539737
CAS No.: 2133695-98-2
M. Wt: 295.386
InChI Key: ACWCNOGNVYSOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyanocyclohexyl group attached to the nitrogen atom of the indole ring, along with a carboxamide group at the 5-position of the indole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves the reaction of 2,3-dimethylindole with 1-cyanocyclohexylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the cyanocyclohexyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or sulfonating agents for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to interact with DNA or proteins may contribute to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

N-(1-Cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide can be compared with other indole derivatives and cyanocyclohexyl compounds:

    Similar Compounds: N-(1-Cyanocyclohexyl)acetamide, N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives.

    Uniqueness: The presence of both the cyanocyclohexyl group and the 2,3-dimethylindole moiety in the same molecule imparts unique chemical and biological properties to the compound. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2,3-dimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-12-13(2)20-16-7-6-14(10-15(12)16)17(22)21-18(11-19)8-4-3-5-9-18/h6-7,10,20H,3-5,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCNOGNVYSOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.